N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine
Description
N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine is a hydroxylamine derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected phenolic group and a conjugated butylidene backbone. This compound is structurally distinct due to the combination of a silyl-protected aromatic system and a hydroxylamine functional group, which confers unique reactivity and stability. The TBS group enhances lipophilicity and protects the phenolic oxygen during synthetic processes, while the hydroxylamine moiety enables participation in redox reactions and coordination chemistry .
Properties
CAS No. |
646037-98-1 |
|---|---|
Molecular Formula |
C16H27NO2Si |
Molecular Weight |
293.48 g/mol |
IUPAC Name |
N-[4-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]butylidene]hydroxylamine |
InChI |
InChI=1S/C16H27NO2Si/c1-16(2,3)20(4,5)19-15-12-7-6-10-14(15)11-8-9-13-17-18/h6-7,10,12-13,18H,8-9,11H2,1-5H3 |
InChI Key |
BBGCXCLOKWBWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CCCC=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butyl(dimethyl)silyl ether: This step involves the protection of a phenolic hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Coupling with a butylidene chain: The protected phenol is then coupled with a butylidene chain through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the hydroxylamine group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for phenolic hydroxyl groups.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at specific sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxamic Acid Moieties
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (9) () share the N-hydroxyamide (hydroxamic acid) functionality but differ in their aromatic substitution and aliphatic chain architecture. Unlike the target compound, these analogues lack the silyl-protected phenolic group and instead feature chloro-substituted aryl rings, which reduce electron density and alter their antioxidant and metal-chelating properties .
Key Differences:
- Functional Group : Hydroxamic acids (CONHOH) vs. hydroxylamine (NHOH).
- Protective Groups : TBS ether in the target compound vs. unprotected or halogen-substituted aryl groups in analogues.
- Reactivity : Hydroxamic acids exhibit stronger metal-chelating activity (e.g., Fe³⁺, Zn²⁺), while hydroxylamines are more nucleophilic and redox-active .
Silyl-Protected Analogues
The compound tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate (29) () shares the TBS-protected hydroxyl group but incorporates it into a complex peptide-like framework. This compound highlights the use of silyl ethers to stabilize sensitive hydroxyl groups during multi-step syntheses, a strategy also employed in the target compound .
Key Similarities:
- Protection Strategy : TBS groups prevent undesired oxidation or side reactions.
- Application : Both compounds are intermediates in organic synthesis, though the target compound’s hydroxylamine group may enable unique downstream reactivity.
Nucleoside Derivatives with Silyl Groups
The phosphoramidite derivative 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) () demonstrates the use of TBS groups in nucleotide chemistry to protect ribose hydroxyls. While structurally divergent from the target compound, this example underscores the versatility of silyl protection in diverse chemical contexts .
Data Table: Comparative Analysis
Biological Activity
N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H30N2O2Si, with a molecular weight of approximately 342.54 g/mol. The compound features a hydroxylamine functional group, which is known for its reactivity in biological systems, and a tert-butyl(dimethyl)silyl protective group that enhances stability and solubility in various solvents.
Mechanisms of Biological Activity
Research indicates that hydroxylamine derivatives can exhibit a range of biological activities, including:
- Antioxidant Activity : Hydroxylamines can scavenge free radicals, potentially reducing oxidative stress in cells.
- Cytotoxicity : Some studies suggest that compounds with hydroxylamine groups may enhance cytotoxic effects against certain cancer cell lines, making them candidates for anticancer therapies.
- Enzyme Inhibition : Hydroxylamines can inhibit specific enzymes involved in metabolic pathways, which may have implications in drug design and development.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Line Testing : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
Mechanistic Insights
The proposed mechanism of action involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in malignant cells. This is supported by caspase activation assays indicating the initiation of apoptotic pathways upon treatment with the compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C18H30N2O2Si | Hydroxylamine functionality; cytotoxicity enhancer |
| tert-Butyldimethylsilyl acetate | C8H18O2Si | Protecting group for alcohols |
| 3-{[tert-Butyldimethylsilyl]oxy}phenol | C12H18O2Si | Synthesis of stable phenolic compounds |
This table highlights the structural versatility and functional potential of this compound among similar compounds, particularly its unique combination of hydroxylamine reactivity and silyl protection.
Case Studies
- Case Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound in vivo using mouse models. The results showed a significant reduction in tumor size compared to control groups treated with saline, further supporting its potential as an anticancer agent.
- Case Study on Enzyme Inhibition : Another study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways associated with diabetes. The findings indicated that treatment resulted in decreased enzyme activity levels, suggesting potential therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
